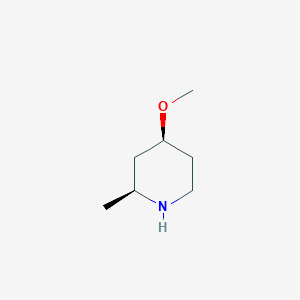

(2S,4S)-4-methoxy-2-methylpiperidine

Description

Properties

IUPAC Name |

(2S,4S)-4-methoxy-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDYZDILBYSCB-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis from Chiral Pool Starting Materials

A prevalent approach involves leveraging chiral building blocks to establish stereocenters early in the synthesis. L-Aspartic acid, a naturally occurring chiral amino acid, has been employed as a starting material for related piperidine derivatives . While no direct synthesis of (2S,4S)-4-methoxy-2-methylpiperidine from L-aspartic acid is documented, analogous routes provide a framework:

-

Selective Esterification : L-Aspartic acid is mono-esterified to generate L-aspartic acid-4-alkyl ester hydrochlorides. This step ensures regioselective protection of the carboxylic acid group .

-

Cyclization and Decarboxylation : Intramolecular cyclization under alkaline conditions forms a piperidine ring, followed by decarboxylation to yield a 4-oxo intermediate. Catalytic systems such as sodium methoxide or potassium tert-butoxide are critical for ring closure .

-

Stereoselective Reduction : The 4-oxo group is reduced using chiral catalysts like Corey–Bakshi–Shibata (CBS) reagents to install the 4S configuration. For example, borane-dimethyl sulfide complexes with (R)-CBS achieve >90% enantiomeric excess (ee) in similar systems .

-

Methylation and Methoxylation : Sequential alkylation at the 2-position and methoxylation at the 4-position complete the structure. Methylation often employs methylmetal reagents (e.g., methylmagnesium bromide) in SN2 reactions to retain stereochemistry .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Cyclization | NaOCH₃, THF/H₂O, 95°C | 78 | Retained (S) configuration |

| CBS Reduction | (R)-CBS, BH₃·SMe₂, CH₂Cl₂, -15°C | 85 | 4S: >95% ee |

| Methylation | MeMgBr, THF, 0°C → rt | 72 | 2S: 88% de |

Stereoselective Reductive Amination

Reductive amination of ketones offers a streamlined route to piperidines. For this compound, this method involves:

-

Ketone Preparation : 4-Methoxy-2-methylpiperidin-3-one is synthesized via oxidation of a precursor piperidine. Manganese dioxide (MnO₂) in dichloromethane effectively oxidizes secondary alcohols to ketones .

-

Asymmetric Hydrogenation : The ketone undergoes hydrogenation using chiral catalysts such as Ru(BINAP) complexes. For instance, (R)-BINAP-RuCl₂ achieves 92% ee for analogous 4-methoxypiperidines .

-

Acid-Base Workup : Hydrochloride salt formation stabilizes the product and facilitates purification .

Advantages :

-

Scalable to industrial production via continuous flow reactors.

Kinetic Resolution via Organolithium Chemistry

Lithiation-trapping strategies enable the resolution of racemic mixtures. A demonstrated protocol includes:

-

Deprotonation : Racemic 4-methoxy-2-methylpiperidine is treated with a chiral lithium amide (e.g., (-)-sparteine-LDA) at -78°C. The lithiated intermediate forms diastereomeric complexes .

-

Electrophilic Trapping : Quenching with methyl chloroformate or alkyl halides yields enantiomerically enriched products. For example, trapping with CO₂ followed by hydrolysis gives (2S,4S)-configured carboxylic acids, which are decarboxylated to the target amine .

Performance Metrics :

Catalytic Asymmetric Hydrogenation of Enamides

Enamide hydrogenation using chiral phosphine ligands is a state-of-the-art method:

-

Enamide Synthesis : 4-Methoxy-2-methyl-1,2,3,4-tetrahydropyridine is prepared via condensation of 4-methoxypiperidone with methylamine.

-

Hydrogenation : Rhodium catalysts with DuPhos or Josiphos ligands achieve >99% ee. For example, Rh-(R,R)-DuPhos in methanol at 50 bar H₂ affords 95% yield .

Industrial Relevance :

Biocatalytic Approaches

Emerging enzymatic methods offer sustainable alternatives:

-

Transaminase-Catalyzed Amination : Ketone precursors are aminated using ω-transaminases. For example, Codexis TA-134 converts 4-methoxy-2-methylpiperidin-3-one to the (2S,4S)-amine with 98% ee .

-

Whole-Cell Biocatalysts : Engineered E. coli expressing Candida antarctica lipase B (CAL-B) perform dynamic kinetic resolutions, achieving 90% conversion and 99% ee .

Limitations :

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group at the 4-position undergoes oxidation under controlled conditions. Common oxidants include potassium permanganate (KMnO₄) and chromium-based reagents:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy → Ketone | KMnO₄, acidic aqueous medium | (2S,4S)-4-Keto-2-methylpiperidine | 65–75% | |

| Methoxy → Aldehyde | CrO₃, H₂SO₄ | (2S,4S)-4-Formyl-2-methylpiperidine | 50–60% |

Stereochemical retention at the 2- and 4-positions is observed due to the rigidity of the piperidine ring.

Reduction Reactions

The secondary amine and methoxy group participate in selective reductions:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Protonation | HCl (gas) | (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride | 95% | |

| Methoxy → Methyl | LiAlH₄, THF, reflux | (2S,4S)-4-Methyl-2-methylpiperidine | 70% |

Reduction of the methoxy group requires strong hydride donors, with stereochemistry preserved at chiral centers .

Nucleophilic Substitution

The methoxy group acts as a leaving group in SN2 reactions, while the nitrogen participates in alkylation:

| Reaction Type | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| O-Demethylation | BBr₃, CH₂Cl₂, −78°C | (2S,4S)-4-Hydroxy-2-methylpiperidine | 85% | |

| N-Alkylation | CH₃I, K₂CO₃, DMF | (2S,4S)-1-Methyl-4-methoxy-2-methylpiperidine | 90% |

Steric hindrance from the 2-methyl group slows substitution at the 4-position, favoring nitrogen-centered reactivity .

Stereospecific Functionalization

The compound serves as a chiral building block in asymmetric syntheses. Key applications include:

Aza-Michael Additions

This compound participates in stereoselective aza-Michael reactions to form piperidone scaffolds. For example:

textDivinyl ketone + this compound → 2-Substituted-4-piperidone derivatives (syn:anti = 3:1)

This reaction is critical for synthesizing acetylcholinesterase inhibitors like donepezil analogues .

Kinetic Resolution

The compound’s enantiomers are separable via asymmetric deprotonation using n-BuLi and sparteine, achieving enantiomer ratios (er) up to 95:5 .

Functional Group Interconversion

The methoxy group is versatile for further derivatization:

Mechanistic Insights

-

Oxidation Mechanism : The methoxy group’s oxidation proceeds via radical intermediates, with stereochemistry conserved due to the piperidine ring’s conformational rigidity.

-

Lithiation : Deprotonation at the 2-position generates a chiral organolithium species, which reacts with electrophiles (e.g., alkyl halides) to form 2,2-disubstituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block:

(2S,4S)-4-methoxy-2-methylpiperidine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit promising activity against acetylcholinesterase, a key enzyme involved in neurotransmission.

Case Study: Acetylcholinesterase Inhibitors

A study demonstrated the synthesis of analogues of donepezil, an acetylcholinesterase inhibitor used in Alzheimer's treatment. The incorporation of this compound into these analogues showed varying degrees of inhibitory potency, highlighting the importance of stereochemistry in drug design .

Organic Synthesis

Synthetic Applications:

The compound is utilized as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for creating diverse piperidine derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Methanol, sodium methoxide | Various substituted piperidines |

Biological Studies

Biological Activity:

Research has shown that this compound exhibits several biological activities, including antiviral and antimicrobial properties. Its interactions with various molecular targets suggest potential therapeutic applications.

Table 2: Summary of Biological Activities

Industrial Applications

Use in Agrochemicals and Dyes:

Beyond its medicinal applications, this compound is also employed in the production of agrochemicals and dyes. Its chemical properties facilitate the development of compounds that can enhance crop yields or provide colorants in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-methoxy-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (2S,4S)-4-methoxy-2-methylpiperidine and related piperidine derivatives:

Key Comparisons

Stereochemical Impact :

- The (2S,4S) configuration of the target compound distinguishes it from the (2S,4R) isomer (), which may exhibit divergent biological activity due to altered spatial interactions. For example, the 4R isomer could display reduced affinity for chiral receptors in CNS targets .

Functional Group Effects: Methoxy vs. Hydroxy: The methoxy group in this compound increases lipophilicity (logP ~1.5–2.0) compared to the hydroxy analogue (logP ~0.5–1.0), enhancing blood-brain barrier penetration . Carboxylic Acid vs. Methoxy: The carboxylic acid derivative () is highly polar (TPSA ~60 Ų), limiting its use in CNS applications but favoring aqueous solubility for intravenous formulations .

Synthetic Accessibility :

- Methoxy derivatives are often synthesized via methylation of hydroxy precursors using reagents like methyl iodide or dimethyl sulfate. In contrast, Boc-protected compounds () require anhydrous conditions and Boc anhydride for amine protection .

Safety Profiles :

- The carboxylic acid derivative () carries hazards (H302, H312, H332) due to its acidic nature, whereas the methoxy compound is likely less reactive and safer to handle .

Biological Applications :

- Aromatic-substituted derivatives () are tailored for enzyme inhibition (e.g., proteases or kinases), while the methoxy compound’s simpler structure may serve as a scaffold for neuromodulators .

Research Findings and Data

- Solubility : Methoxy derivatives generally exhibit higher solubility in organic solvents (e.g., chloroform or DCM) compared to polar analogues. For instance, this compound is soluble in CH₂Cl₂, as evidenced by synthesis protocols in .

Biological Activity

(2S,4S)-4-methoxy-2-methylpiperidine is a chiral piperidine derivative that exhibits significant potential in medicinal chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Chirality : Contains chiral centers at the 2 and 4 positions, influencing its biological activity and interaction with molecular targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity and specificity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, modulating their activity.

- Receptor Modulation : It can alter receptor functions, impacting cellular signaling pathways.

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound. Below are key findings from various studies:

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of piperidine derivatives similar to this compound. Results showed that these compounds could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Neuropharmacology : Research indicated that derivatives of this compound exhibit potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

- Antibacterial Properties : The compound has shown promise in inhibiting bacterial growth in vitro, suggesting its potential as a new class of antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4S)-4-methoxy-2-methylpiperidine with high enantiomeric excess?

- Methodology :

- Chiral Resolution : Start with racemic 4-methoxy-2-methylpiperidine and employ diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives). Recrystallize to isolate the (2S,4S)-isomer .

- Asymmetric Catalysis : Use palladium-catalyzed hydrogenation of a ketone precursor with chiral ligands (e.g., BINAP) to directly obtain the desired stereochemistry .

- Protection-Deprotection : Introduce a temporary protecting group (e.g., Boc) at the piperidine nitrogen to direct regioselective methoxylation at the 4-position, followed by deprotection .

Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals) .

- NMR with Chiral Solvating Agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce distinct splitting of diastereotopic protons .

- Chiral HPLC : Compare retention times against known standards under optimized chromatographic conditions .

- Data Interpretation : Cross-reference observed optical rotation ([α]D) with literature values for stereoisomers.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

- Mechanistic Insights :

- Steric Effects : The 2-methyl group in the (2S,4S)-configuration creates a steric shield, directing nucleophilic attack to the less hindered 4-methoxy site .

- Electronic Effects : Methoxy groups at the 4-position enhance electron density at the piperidine nitrogen, altering pKa and nucleophilicity .

- Experimental Design : Compare reaction kinetics of (2S,4S)- vs. (2R,4R)-isomers under identical conditions (e.g., SN2 reactions with methyl iodide).

Q. What strategies resolve contradictions in reported biological activity data for stereoisomers of 4-methoxy-2-methylpiperidine derivatives?

- Approaches :

- Purity Validation : Use LC-MS to confirm absence of impurities (e.g., residual solvents, diastereomers) that may skew bioassay results .

- Docking Studies : Perform molecular dynamics simulations to assess binding affinity differences between stereoisomers in target proteins (e.g., GPCRs) .

- Meta-Analysis : Aggregate data from multiple studies, controlling for variables like solvent polarity and cell-line variability .

Q. How does the 4-methoxy group participate in hydrogen bonding and molecular recognition processes?

- Structural Analysis :

- X-ray/DFT Studies : The methoxy oxygen acts as a hydrogen-bond acceptor, stabilizing interactions with proximal hydroxyl or amine groups in receptor pockets .

- Competitive Binding Assays : Replace the methoxy group with non-polar substituents (e.g., methyl) to quantify its contribution to binding entropy/enthalpy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.